molecular formula C22H19N3OS B2747078 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide CAS No. 942007-69-4

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2747078
CAS No.: 942007-69-4
M. Wt: 373.47
InChI Key: NKXUVXCZGQLQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C22H19N3OS and its molecular weight is 373.47. The purity is usually 95%.
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Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile the available research findings, including synthesis methods, biological evaluations, and structural analyses.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the formation of C–N bonds through reactions involving aromatic aldehydes and o-phenylenediamine, leading to the desired benzimidazole derivatives . The compound's structure can be confirmed using techniques such as NMR and X-ray crystallography.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds related to benzimidazole derivatives. For instance, a related compound exhibited significant cytotoxic effects against various human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112), with IC50 values ranging from 2.87 to 3.06 µM . Another study highlighted that benzimidazole derivatives showed comparable potency to standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
N1HCT1165.85
N18HCT1164.53
This compoundSISO2.87-3.06

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies showed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 1.27 µM . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Table 2: Summary of Antimicrobial Activity

CompoundMicrobial StrainMIC (µM)Reference
N1Staphylococcus aureus1.27
N8Escherichia coli1.43
N22Klebsiella pneumoniae2.60

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzimidazole moiety and the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups enhances anticancer potency, while specific substitutions on the methylthio group contribute to antimicrobial efficacy .

Case Studies

In a recent case study, researchers synthesized a series of benzimidazole derivatives and assessed their biological activities against various cancer cell lines and microbial strains. The results demonstrated that compounds with specific structural features consistently showed improved activity profiles compared to their unsubstituted counterparts .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-27-18-12-6-15(7-13-18)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXUVXCZGQLQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.